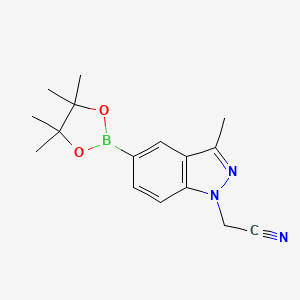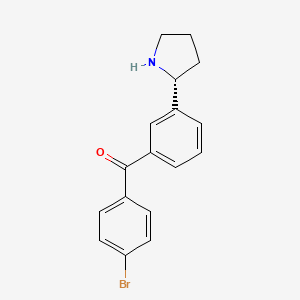![molecular formula C8H4BrNO2S B13675404 5-Bromothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13675404.png)
5-Bromothieno[2,3-c]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromothieno[2,3-c]pyridine-2-carboxylic acid is a heteroaromatic compound that features a bromine atom at the 5-position of a thieno[2,3-c]pyridine ring system and a carboxylic acid group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromothieno[2,3-c]pyridine-2-carboxylic acid typically involves the bromination of thieno[2,3-c]pyridine-2-carboxylic acid. One common method includes the electrophilic bromination of the thieno[2,3-c]pyridine ring system using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure regioselectivity and to prevent over-bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromothieno[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide would yield a methoxy-substituted thieno[2,3-c]pyridine derivative, while Suzuki-Miyaura coupling with phenylboronic acid would produce a phenyl-substituted product .
Applications De Recherche Scientifique
5-Bromothieno[2,3-c]pyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are important in cancer therapy and other diseases.
Chemical Biology: The compound can be used to study protein-ligand interactions and to develop probes for biological targets.
Material Science: It may be utilized in the synthesis of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism by which 5-Bromothieno[2,3-c]pyridine-2-carboxylic acid exerts its effects is primarily through its interaction with biological targets such as kinases. The thieno[2,3-c]pyridine ring system can mimic ATP and bind to the active site of kinases, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the kinase’s hinge region .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-c]pyridine-2-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and binding properties.
5-Chlorothieno[2,3-c]pyridine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, potentially altering its electronic properties and reactivity.
5-Iodothieno[2,3-c]pyridine-2-carboxylic acid: Contains an iodine atom, which is larger and more reactive than bromine.
Uniqueness
5-Bromothieno[2,3-c]pyridine-2-carboxylic acid is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. This makes it a valuable compound for developing selective inhibitors and studying specific biological pathways .
Propriétés
Formule moléculaire |
C8H4BrNO2S |
|---|---|
Poids moléculaire |
258.09 g/mol |
Nom IUPAC |
5-bromothieno[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4BrNO2S/c9-7-2-4-1-5(8(11)12)13-6(4)3-10-7/h1-3H,(H,11,12) |
Clé InChI |
UXFKUUCCMMPTPT-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(SC2=CN=C1Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13675341.png)


![2-[N-(4,5-Dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]sulfamoyl]phenylboronic Acid](/img/structure/B13675353.png)



![3H-benzo[e]indol-1-ol](/img/structure/B13675366.png)



![Ethyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13675403.png)
